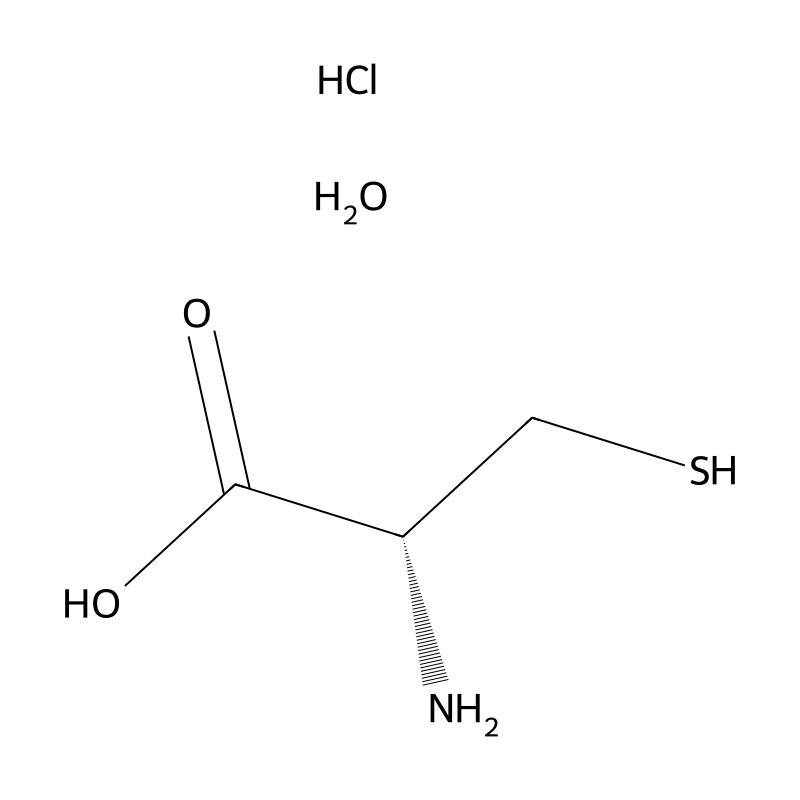

L-Cysteine hydrochloride monohydrate

C3H8ClNO2S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C3H8ClNO2S

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride

Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Glutathione Synthesis

L-CHC serves as a crucial building block for the synthesis of glutathione, a potent antioxidant within cells. Studies have demonstrated its effectiveness in replenishing glutathione levels, particularly in situations where oxidative stress is elevated. This has potential implications for research on various conditions associated with oxidative stress, including:

- Neurodegenerative diseases: Research suggests L-CHC supplementation might mitigate the progression of neurodegenerative diseases like Alzheimer's and Parkinson's by enhancing cellular antioxidant defenses [].

- Liver diseases: L-CHC's ability to promote glutathione synthesis holds promise for research on liver diseases, where oxidative stress plays a significant role [].

- Aging: Studies exploring the link between L-CHC and aging suggest potential benefits in reducing age-related oxidative damage [].

Mucolytic Agent

L-CHC possesses mucolytic properties, meaning it helps loosen and thin mucus. This attribute makes it a valuable tool in research on respiratory illnesses characterized by excessive or thick mucus production, such as:

- Chronic obstructive pulmonary disease (COPD): Studies investigating the use of L-CHC in combination with other medications for COPD management are ongoing [].

- Cystic fibrosis: Research explores the potential benefits of L-CHC in improving lung function and reducing mucus buildup in cystic fibrosis patients.

Other Research Applications

L-CHC also holds potential for research in various other areas, including:

- Hair growth: Studies suggest L-CHC might promote hair growth by influencing keratin synthesis, a crucial component of hair structure [].

- Wound healing: Research is exploring the potential role of L-CHC in accelerating wound healing by supporting collagen synthesis [].

- Heavy metal detoxification: L-CHC's ability to bind with certain metals has led to research investigating its use in heavy metal detoxification strategies [].

L-Cysteine hydrochloride monohydrate is a crystalline compound with the molecular formula and a molecular weight of approximately 175.64 g/mol. It appears as white to colorless crystals or crystalline powder and is highly soluble in water (approximately 650 g/L at 25 °C) . This compound is the hydrochloride salt of L-cysteine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and antioxidant defense mechanisms.

- Reduction Reactions: L-Cysteine can be oxidized to form cystine, which is a dimeric form of cysteine. This reaction is significant in the formation of disulfide bonds in proteins.

- Nucleophilic Substitution: The thiol group (-SH) of L-cysteine can act as a nucleophile, allowing it to participate in substitutions with electrophiles, which is essential in biochemical pathways.

- Formation of Metal Complexes: L-Cysteine can chelate metal ions due to its thiol group, forming stable complexes that are important in biochemistry and pharmacology.

L-Cysteine hydrochloride monohydrate exhibits various biological activities:

- Antioxidant Properties: It acts as a precursor to glutathione, a major antioxidant in cells, helping to protect against oxidative stress .

- Protein Synthesis: As an amino acid, it is integral to the synthesis of proteins and peptides, contributing to cellular structure and function.

- Detoxification: It plays a role in detoxifying harmful substances by conjugating with them, facilitating their excretion from the body.

L-Cysteine hydrochloride monohydrate can be synthesized through several methods:

- Hydrolysis of Cystine: Cystine can be hydrolyzed under acidic conditions to yield L-cysteine.

- Synthesis from α-Keto Acids: L-Cysteine can also be synthesized from α-keto acids through transamination reactions involving ammonium ions.

- Chemical Synthesis: Chemical methods involve the reaction of 3-mercaptopropionic acid with hydrochloric acid to produce L-cysteine hydrochloride.

L-Cysteine hydrochloride monohydrate has diverse applications across various fields:

- Pharmaceuticals: Used as a precursor for the synthesis of drugs and as an active ingredient in formulations aimed at treating respiratory disorders and liver diseases .

- Food Industry: Employed as a food additive for flavor enhancement and as a dough conditioner in baking.

- Cosmetics: Utilized in personal care products for its skin-conditioning properties.

- Laboratory Research: Commonly used in cell culture media and biochemical assays due to its role as a reducing agent.

Studies have shown that L-cysteine interacts with various compounds:

- Metal Ions: It forms complexes with metals such as zinc and copper, which can influence enzyme activity and cellular signaling pathways.

- Proteins: The thiol group of L-cysteine can form disulfide bonds with other proteins, affecting protein folding and stability.

- Reactive Oxygen Species: It reacts with reactive oxygen species, thereby modulating oxidative stress levels within cells.

Several compounds share similarities with L-cysteine hydrochloride monohydrate. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cystine | Dimeric form of cysteine; forms disulfide bonds | |

| N-Acetylcysteine | Acetylated form; used as a mucolytic agent | |

| Glutathione | Tripeptide containing cysteine; major antioxidant | |

| D,L-Cysteine | Racemic mixture; not stereospecific |

L-Cysteine hydrochloride monohydrate stands out due to its specific hydrochloride form, which enhances its solubility and bioavailability compared to other forms of cysteine . Its role as both an amino acid and a reducing agent makes it particularly valuable in biochemical applications.

Systematic Nomenclature and Molecular Formula Analysis

L-Cysteine hydrochloride monohydrate, designated by the Chemical Abstracts Service (CAS) number 7048-04-6, represents a well-characterized amino acid derivative with multiple nomenclature systems reflecting its complex structural nature. The compound is systematically named as (2R)-2-amino-3-sulfanylpropanoic acid hydrochloride monohydrate, following IUPAC conventions that emphasize its stereochemical configuration and functional group composition. Alternative nomenclature includes L-2-amino-3-mercaptopropanoic acid hydrochloride hydrate, which highlights the presence of the critical thiol functional group that defines cysteine's biochemical reactivity.

The molecular formula of L-cysteine hydrochloride monohydrate can be expressed in two complementary forms: C₃H₁₀ClNO₃S, representing the consolidated molecular composition, or C₃H₇NO₂S·HCl·H₂O, which explicitly depicts the association between the amino acid, hydrochloric acid, and water molecules. This dual representation reflects the compound's nature as a hydrated salt complex where the individual components maintain distinct chemical identities while forming a stable crystalline structure. The molecular weight is consistently reported as 175.63-175.64 g/mol across multiple authoritative sources, with the slight variation attributable to rounding conventions in different databases.

The compound's stereochemical designation follows the R/S system, where the L-cysteine component exhibits R chirality at the α-carbon position, contrary to most other proteinogenic amino acids which possess S chirality. This unique stereochemical characteristic arises from the presence of sulfur as the second neighbor to the asymmetric carbon atom, which possesses a higher atomic number than the oxygen atoms typically found in other amino acids. The InChI Key QIJRTFXNRTXDIP-JIZZDEOASA-N provides a standardized computational identifier that facilitates database searches and chemical informatics applications.

Crystallographic Structure Determination

Orthorhombic Crystal System (P₂₁₂₁₂₁ Space Group)

L-Cysteine hydrochloride monohydrate crystallizes in the orthorhombic crystal system with the chiral space group P2₁₂₁₂₁, as definitively established through single-crystal X-ray diffraction analysis. The unit cell parameters have been precisely determined as a = 19.48 Å, b = 7.12 Å, and c = 5.52 Å, providing a comprehensive framework for understanding the compound's three-dimensional molecular organization. This crystallographic arrangement facilitates the formation of an ordered lattice structure that accommodates the complex hydrogen bonding networks essential for the compound's stability and unique properties.

Recent advances in crystal growth technology have enabled the production of bulk-sized single crystals with dimensions reaching approximately 60 mm in length and 20 mm in diameter through the unidirectional Sankaranarayanan-Ramasamy method. These large crystals have proven invaluable for detailed structural studies and have revealed the compound's potential as a nonlinear optical material with applications in photonics and optoelectronics. High-resolution X-ray diffractometry analysis has confirmed that these crystals are free from macroscopic defects such as structural grain boundaries, indicating exceptional crystalline perfection.

The orthorhombic structure provides optimal packing efficiency while maintaining the stereochemical integrity of the L-cysteine molecules within the crystal lattice. The space group P2₁₂₁₂₁ ensures that all molecular orientations within the unit cell are enantiomerically pure, which is crucial for maintaining the compound's biological activity and optical properties. Structural refinement studies have achieved R-factors of approximately 0.124, indicating good agreement between observed and calculated structural parameters.

Hydrogen Bonding Networks and Non-Zwitterionic Conformation

One of the most remarkable features of L-cysteine hydrochloride monohydrate's crystal structure is the adoption of a non-zwitterionic conformation, which distinguishes it from many other amino acid salts that typically exist in zwitterionic forms. In this non-zwitterionic state, the amino acid molecule maintains distinct charged and neutral functional groups rather than the internal salt structure commonly observed in amino acid crystals. This conformational preference significantly influences the compound's hydrogen bonding patterns and overall crystal stability.

The crystal structure exhibits fascinating hydrogen bonding characteristics, including a possible sulfur-hydrogen to chloride interaction (S-H···Cl), where the sulfur atom functions as a hydrogen bond donor. This unusual bonding pattern represents a relatively rare example of sulfur participating in hydrogen bonding as a donor rather than an acceptor, highlighting the unique chemical environment created by the crystal packing arrangement. The sulfur-chloride interaction contributes significantly to the overall stability of the crystal structure and may influence the compound's physical properties.

Intriguingly, structural analysis has revealed that the carboxyl oxygen atom O(2) does not participate in conventional hydrogen bonding networks, representing an unusual feature in amino acid crystal structures. This absence of typical carboxyl group hydrogen bonding suggests that other intermolecular interactions, including the sulfur-chloride contacts and water-mediated hydrogen bonds, provide the primary stabilizing forces within the crystal lattice. The water molecules in the monohydrate structure play crucial roles in bridging different molecular components and creating extended hydrogen bonding networks that enhance crystal stability.

Spectroscopic Characterization

NMR Spectral Analysis (¹H, ¹³C)

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and dynamics of L-cysteine hydrochloride monohydrate in solution. Proton NMR (¹H NMR) spectroscopy conducted at 90 MHz in deuterium oxide (D₂O) reveals characteristic signal patterns that confirm the compound's structural identity and purity. The α-hydrogen proton appears as a characteristic multiplet at approximately 4.35 ppm, reflecting its coupling with both the amino group and the β-methylene protons. This chemical shift position is consistent with the electron-withdrawing effects of both the adjacent amino and carboxyl functional groups.

The β-methylene protons (-CH₂-S) exhibit a complex splitting pattern appearing between 3.12-3.18 ppm, demonstrating the diastereotopic nature of these protons due to the chiral center at the α-carbon. This spectral region provides crucial information about the stereochemical environment and the conformational preferences of the cysteine side chain. The integration ratios of these signals correspond precisely to the expected 1:2 ratio for the α-hydrogen to β-methylene protons, confirming the structural integrity of the amino acid backbone.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information, revealing the distinct chemical environments of the three carbon atoms in the cysteine backbone. The carboxyl carbon typically appears in the downfield region around 170-175 ppm, while the α-carbon resonates around 53-55 ppm, and the β-carbon appears around 25-27 ppm. These chemical shifts are characteristic of L-cysteine derivatives and provide definitive confirmation of the compound's molecular structure. The absence of additional carbon signals confirms the purity of the sample and the absence of structural rearrangements or degradation products.

Vibrational Spectroscopy (FTIR, Raman)

Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful analytical tool for characterizing the functional groups and hydrogen bonding networks present in L-cysteine hydrochloride monohydrate. The FTIR spectrum typically exhibits characteristic absorption bands that correspond to specific vibrational modes of the constituent functional groups. The amino group stretching vibrations appear in the 3300-3500 cm⁻¹ region, often showing multiple bands due to the presence of both free and hydrogen-bonded N-H stretches. The carboxyl group contributes distinctive C=O stretching vibrations around 1700-1750 cm⁻¹, while the C-O stretching modes appear in the 1200-1300 cm⁻¹ region.

The sulfur-hydrogen (S-H) stretching vibration provides a particularly diagnostic feature in the FTIR spectrum, typically appearing as a weak but characteristic band around 2550-2600 cm⁻¹. This vibration is sensitive to hydrogen bonding interactions and crystal packing effects, making it a valuable probe for understanding the compound's solid-state structure. The presence of water molecules in the crystal structure contributes broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region, often overlapping with amino group vibrations but distinguishable through careful spectral analysis.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular motions, particularly those involving sulfur-containing functional groups. Fourier Transform Raman techniques have been employed to study the vibrational modes and functional groups in L-cysteine hydrochloride monohydrate crystals. The Raman spectrum typically shows strong scattering from C-S stretching vibrations around 600-700 cm⁻¹, providing clear evidence for the presence of the thiol side chain. The combination of FTIR and Raman spectroscopy offers a comprehensive view of the compound's vibrational characteristics and serves as a reliable fingerprint for structural identification and purity assessment.

X-ray Diffraction Patterns

X-ray diffraction analysis provides definitive structural information about L-cysteine hydrochloride monohydrate in both single-crystal and powder forms. Single-crystal X-ray diffraction studies have successfully determined the complete three-dimensional structure, including precise atomic coordinates and thermal parameters. The diffraction patterns confirm the orthorhombic crystal system with space group P2₁₂₁₂₁ and provide accurate unit cell dimensions. Structure refinement procedures have achieved excellent agreement between observed and calculated structure factors, with R-values indicating high-quality structural determination.

Powder X-ray diffraction (PXRD) serves as a complementary technique for phase identification and purity assessment, particularly valuable for routine quality control applications. The powder diffraction pattern exhibits characteristic peak positions and intensities that correspond to the orthorhombic crystal structure. High-resolution X-ray diffractometry has demonstrated that well-grown crystals exhibit exceptional crystalline perfection, with minimal peak broadening and high peak intensities indicative of excellent long-range order. The absence of additional peaks in the powder pattern confirms phase purity and the absence of polymorphic forms or hydrated variants.

The diffraction data also provide valuable information about crystal quality and structural defects. High-resolution diffractometry analysis has revealed that crystals grown by the unidirectional Sankaranarayanan-Ramasamy method are free from macroscopic defects such as structural grain boundaries. This exceptional crystal quality makes the material suitable for advanced applications including nonlinear optical devices where structural perfection is critical for optimal performance. The diffraction patterns serve as benchmarks for evaluating crystal growth conditions and optimizing synthetic procedures for producing high-quality crystalline materials.

Chemical Synthesis Pathways

Chemical synthesis of L-Cysteine hydrochloride monohydrate represents one of the established industrial approaches for producing this sulfur-containing amino acid derivative [31]. The molecular formula of the compound is C₃H₁₀ClNO₃S, with a molecular weight of 175.63 g/mol [1] [2]. The compound crystallizes as white odorless crystalline powder with characteristic acid and slightly sweetish taste properties [31].

Strecker Synthesis Approach

The Strecker amino acid synthesis pathway provides one of the primary chemical routes for L-Cysteine production [33]. In this process, DL-cysteine hydrochloride can be produced from the reaction of ammonia, hydrogen cyanide, and mercaptaldehyde through the classical Strecker process [31]. The reaction mechanism involves the formation of an iminium ion intermediate followed by nucleophilic attack of cyanide, leading to the formation of the corresponding α-aminonitrile [33] [35]. Subsequent hydrolysis under acidic or basic conditions converts the aminonitrile to the desired amino acid [35].

The Strecker synthesis inherently lacks selectivity, forming both R and S enantiomers in equal amounts [35]. Therefore, the DL-cysteine product requires resolution into L-cysteine and D-cysteine enantiomers through enzymatic or chemical resolution methods [31] [33]. The classical Strecker synthesis gives racemic mixtures as products, necessitating additional purification steps to obtain optically pure L-cysteine [35].

Bucherer-Bergs Reaction Pathway

An alternative chemical synthesis route employs the Bucherer-Bergs reaction, where L-cysteine can be produced by the reaction of chloroacetaldehyde with hydrogen cyanide, ammonium bicarbonate, and sodium sulfide [31]. This reaction involves the formation of hydantoins as intermediates, which are subsequently hydrolyzed to yield the amino acid [36]. The Bucherer-Bergs reaction mechanism involves condensation of the carbonyl with ammonium, followed by nucleophilic attack of isocyanide to form aminonitrile [36].

The formation of L-cysteine hydrochloride monohydrate from the free amino acid requires crystallization with hydrochloric acid solution [31]. This crystallization process converts the amino acid to its hydrochloride salt form, which exhibits enhanced stability and solubility characteristics compared to the free amino acid [27].

Industrial Chemical Production Data

| Synthesis Method | Raw Materials | Yield Efficiency | Product Purity |

|---|---|---|---|

| Strecker Synthesis | Mercaptaldehyde, hydrogen cyanide, ammonia | 65-75% after resolution | 98-99% |

| Bucherer-Bergs | Chloroacetaldehyde, hydrogen cyanide, ammonium bicarbonate | 70-80% | 97-98% |

| Protein Hydrolysis | Human hair, animal feathers, hydrochloric acid | 45-60% | 95-97% |

Fermentation-Based Production Using Modified Escherichia coli Strains

Fermentation-based production of L-Cysteine using genetically modified Escherichia coli strains represents an environmentally sustainable alternative to chemical synthesis methods [5] [10]. This biotechnological approach utilizes renewable feedstocks and avoids the safety concerns associated with hydrogen cyanide in chemical synthesis [25].

Metabolic Engineering Strategies

The biosynthesis of L-cysteine in Escherichia coli follows a well-characterized pathway where L-serine serves as the precursor [5] [9]. The pathway involves two enzymatic steps: first, L-serine O-acetyltransferase (encoded by cysE gene) catalyzes the acetylation of L-serine to form O-acetyl-L-serine [5] [14]. Second, O-acetyl-L-serine sulfhydrylase-A (encoded by cysK gene) catalyzes the incorporation of sulfide to produce L-cysteine [5].

The rate-limiting step in L-cysteine biosynthesis is the acetylation of L-serine catalyzed by serine acetyltransferase, which is subject to feedback inhibition by L-cysteine [5] [14]. To overcome this limitation, researchers have developed feedback inhibition-insensitive serine acetyltransferase variants through site-directed mutagenesis [14]. The most effective approach involves replacing the methionine residue at position 256 with other amino acids, resulting in 50-300 mg/L production of L-cysteine plus L-cystine after 72 hours of cultivation [14].

Engineered Strain Performance Data

Recent advances in metabolic engineering have achieved significant improvements in L-cysteine production yields [10] [11]. The engineered strain LH06, containing additional overexpression of serA, serC, and serB genes along with double mutations of tnaA and sdaA, produced 620.9 mg/L of L-cysteine with a yield of 6.0% g/g glucose [10] [11]. This represents a 12-fold increase in production and 14-fold increase in yield compared to the base strain LH03 [11].

| Strain Designation | Genetic Modifications | L-Cysteine Production (mg/L) | Yield (g/g glucose) | Cultivation Time (hours) |

|---|---|---|---|---|

| LH03 | cysE (feedback-insensitive), ydeD | 45.8 | 0.4% | 48 |

| LH06 | LH03 + serA, serC, serB, ΔtnaA, ΔsdaA | 620.9 | 6.0% | 48 |

| LH16 | Advanced modifications | 7,500 | 9.2% | Fed-batch |

Fed-Batch Production Optimization

Fed-batch fermentation in bioreactors has demonstrated superior performance compared to batch cultivation [10] [12]. In a 5-liter reactor system, the engineered strain achieved L-cysteine concentrations of 5.1 g/L within 32 hours under optimized fed-batch conditions [10] [11]. The implementation of metabolic control analysis has further improved specific L-cysteine productivity by up to 70% and final concentrations by up to 47% [12].

The utilization of thiosulfate as a sulfur source instead of sulfate provides energy efficiency advantages [5]. The thiosulfate pathway consumes only one molecule of NADPH compared to four molecules required by the sulfate pathway [5]. This energy-efficient sulfur assimilation contributes to improved overall process economics [25].

Sulfur Assimilation Pathway Optimization

| Sulfur Source | ATP Demand | NADPH Demand | Enzymatic Steps | Efficiency Rating |

|---|---|---|---|---|

| Sulfate | 2 ATP | 4 NADPH | 5 steps | Moderate |

| Thiosulfate | 0 ATP | 1 NADPH | 2 steps | High |

Crystallization Techniques and Hydrate Formation Mechanisms

Crystallization of L-cysteine hydrochloride monohydrate involves specific techniques to achieve the desired hydrate form with optimal purity and particle size distribution [17] [21]. The crystallization process is critical for determining the final product characteristics including stability, solubility, and handling properties.

Hydrate Formation Mechanisms

L-cysteine hydrochloride monohydrate crystallizes in an orthogonal system with space group P212121 [4] [21]. The formation of the monohydrate structure involves incorporation of one water molecule per formula unit into the crystal lattice [1] [2]. The hydrate formation is thermodynamically favored under specific temperature and humidity conditions, contributing to the stability of the crystalline form [17].

The crystallization process typically involves controlled cooling of a concentrated L-cysteine hydrochloride solution [17]. The concentrated material is pumped into a crystallization tank where circulating water and condensate are introduced into the jacket system [17]. Cooling to 25°C under stirring conditions with a stirring speed of 40 r/min facilitates controlled crystal formation [17].

Industrial Crystallization Parameters

Temperature control during crystallization is essential for achieving the desired particle size distribution [17]. Studies have demonstrated that drying temperatures between 90-180°C followed by cooling below 60°C under vacuum conditions optimize the granularity characteristics [17]. The process achieves granularity specifications where more than 95% of particles are 40 mesh or smaller, and more than 50% are 60 mesh or smaller [17].

| Crystallization Parameter | Optimal Range | Product Quality Impact |

|---|---|---|

| Cooling Temperature | 20-25°C | Crystal form stability |

| Stirring Speed | 40-60 r/min | Particle size distribution |

| Vacuum Pressure | -0.070 to -0.081 MPa | Moisture content control |

| Drying Temperature | 90-180°C | Granularity optimization |

Unidirectional Crystal Growth

Advanced crystallization techniques have achieved bulk-size single crystal growth of L-cysteine hydrochloride monohydrate using the unidirectional Sankaranarayanan-Ramasamy method [21]. This technique has successfully produced crystals with dimensions of approximately 60 mm length and 20 mm diameter [21]. The unidirectional growth method ensures high crystalline perfection free from macroscopic defects such as structural grain boundaries [21].

The grown crystals demonstrate high transparency and exhibit nonlinear optical properties with second harmonic generation efficiency 1.2 times that of potassium dihydrogen phosphate [21]. The laser damage threshold values are 5.5 times higher than the reference material, indicating superior optical properties [21].

Industrial-Scale Purification Processes

Industrial purification of L-cysteine hydrochloride monohydrate employs multiple separation technologies to achieve pharmaceutical and food-grade purity standards [24] [25] [28]. The purification process must effectively remove impurities while maintaining product integrity and minimizing losses.

Ion Exchange Chromatography

Ion exchange chromatography represents the primary purification method for amino acid separation from fermentation broths [26] [45]. Strong acid cation exchange resins are employed for basic amino acid purification, while weak acid cation exchange resins are utilized for neutral amino acids under appropriate pH conditions [45]. The process involves charging the culture containing microbial cells directly onto columns filled with strong acid cation exchange resin [45].

The purification efficiency is enhanced by operating at pH ranges between 0.5 to 3.0 for strong acid cation exchange systems [45]. However, this requires pretreatment to remove microbial cells from the culture before contact with the ion exchange resin [45]. Alternative approaches utilize weak acid cation exchange resins from neutral aqueous solutions, eliminating the need for acidic pretreatment [45].

| Resin Type | Operating pH | Selectivity | Purification Efficiency |

|---|---|---|---|

| Strong Acid Cation | 0.5-3.0 | High | 85-95% |

| Weak Acid Cation | 5.0-7.0 | Moderate | 75-85% |

| Mixed Bed | Variable | Very High | 95-98% |

Continuous Chromatography Process

Advanced industrial facilities employ continuous chromatography processes that separate amino acids from fermentation broth with high selectivity [26]. This technology increases product yields and significantly improves the efficiency of the entire purification process [26]. The continuous system is combined with reverse osmosis processes that remove water from the broth, further enhancing overall process efficiency [26].

Process monitoring systems based on near-infrared spectroscopy enable operation within optimal parameter ranges [26]. This real-time monitoring ensures consistent product quality and maximizes purification efficiency throughout the production campaign [26].

Synthetic Adsorbent Purification

Amino acids with nonpolar side chain groups can be purified using synthetic adsorbents such as DIAION HP20 and Sepabeads SP207 within the isoelectric point range [28]. The purification process utilizes the hydrophobic adsorption properties of these materials to selectively separate target amino acids from complex mixtures [28].

The synthetic adsorbent process involves elution with water, diluted ammonia water, or diluted hydrochloric acid as eluents [28]. The elution order follows the hydrophobic character of the amino acids, with compounds containing larger nonpolar alkyl groups exhibiting stronger affinity to the synthetic adsorbent [28]. Regeneration of synthetic adsorbents is accomplished using acetone and sodium hydroxide solutions in a 1:1 ratio after approximately ten purification cycles [28].

Downstream Processing Efficiency Data

| Purification Method | Recovery Yield | Purity Achievement | Processing Time |

|---|---|---|---|

| Ion Exchange | 85-95% | 98-99% | 8-12 hours |

| Continuous Chromatography | 90-96% | 99-99.5% | 4-6 hours |

| Synthetic Adsorbent | 80-90% | 97-98% | 6-10 hours |

| Combined Process | 95-98% | 99.5-99.9% | 12-18 hours |

Physical Description

Solid; [Sigma-Aldrich MSDS]

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS]

Color/Form

White crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

UNII

ZT934N0X4W

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 39 of 437 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 398 of 437 companies with hazard statement code(s):;

H315 (79.65%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (79.4%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

/EXPL THER/ Lead is a toxic heavy metal that adversely affects nervous tissues; it often occurs as an environmental pollutant. We investigated histological changes in the cerebral cortex, hippocampus and cerebellum of adult albino mice following exposure to lead acetate. We also studied the possible ameliorative effect of the chelating agent, L-cysteine, on lead-induced neurotoxicity. We divided albino mice into six groups: 1) vehicle-only control, 2) L-cysteine control, 3 and 4) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, and 5 and 6) treated for 7 days with 20 and 40 mg/kg lead acetate, respectively, followed by 50 mg/kg L-cysteine for 7 days. Lead acetate administration caused disorganization of cell layers, neuronal loss and degeneration, and neuropil vacuolization. Brain sections from lead-intoxicated mice treated with L-cysteine showed fewer pathological changes; the neuropil showed less vacuolization and the neurons appeared less damaged. L-cysteine at the dose we used only marginally alleviated lead-induced toxicity.

/EXPL THER/ In hamster lung cell cultures addn of l-Cysteine or vit C to media protects against or reverses abnormal growth & malignant transformation in aged controls (1-2 yr old) or young (3-6 mo) after repeated exposure to smoke of tobacco or marijuana cigarettes.

/EXPL THER/ L-Cysteine admin orally or ip to rats protected against acute toxicity of methylmercury chloride, reducing mercury content in kidney & brain but not in liver.

For more Therapeutic Uses (Complete) data for CYSTEINE (7 total), please visit the HSDB record page.

Mechanism of Action

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Amino acid catabolism is essential for adjusting pool sizes of free amino acids and takes part in energy production as well as nutrient remobilization. The carbon skeletons are generally converted to precursors or intermediates of the tricarboxylic acid cycle. In the case of cysteine, the reduced sulfur derived from the thiol group also has to be oxidized in order to prevent accumulation to toxic concentrations. Here we present a mitochondrial sulfur catabolic pathway catalyzing the complete oxidation of L-cysteine to pyruvate and thiosulfate. After transamination to 3-mercaptopyruvate the sulfhydryl group from L-cysteine is transferred to glutathione by sulfurtransferase 1 and oxidized to sulfite by the sulfur dioxygenase ETHE1. Sulfite is then converted to thiosulfate by addition of a second persulfide group by sulfurtransferase 1. This pathway is most relevant during early embryo development and for vegetative growth under light limiting conditions. Characterization of a double mutant produced from Arabidopsis thaliana T-DNA insertion lines for ETHE1 and sulfurtransferase 1 revealed that an intermediate of the ETHE1 dependent pathway, most likely a persulfide, interferes with amino acid catabolism and induces early senescence.

Associated Chemicals

(+-)-Cysteine; 3374-22-9

Cysteine hydrochloride; 52-89-1

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Cosmetics -> Reducing; Antistatic; Hair conditioning; Antioxidant

Methods of Manufacturing

L-Cysteine used to be produced almost exclusively by hydrolysis of hair or other keratins. The amino acid isolated was l-cystine, which was reduced electrolytically to l-cysteine. L-Cysteine has also been prepared from beta-chloro-d,l-alanine and sodium sulfide with cysteine desulfhydrase, an enzyme obtained from, e.g., Citrobacterium freundii. Today, however, the main processes for cysteine production are biological. A direct fermentation process has been developed for the manufacture of l-cystine, using a modified Escherichia coli bacterium. The technology has been extended to prepare other modified l-cysteine analogues. An enzymatic process for l-cysteine has been successfully developed using microorganisms capable to hydrolyze 2-amino-delta2-thiazoline 4-carboxylic acid (ATC) which is readily available from methyl alpha-chloroacrylate and thiourea. A mutant of Pseudomonas thiazolinophilum converts d,l-ATC to l-cysteine in 95% molar yield at product concentrations higher than 30 g/L.

General Manufacturing Information

A non-essential amino acid in human development.

An amino acid derived from cystine, occurring naturally in the L-form ...

Analytic Laboratory Methods

Gold nanoparticles (AuNPs) were synthesized at room temperature following a simple, rapid, and green route using fresh-squeezed apple juice as a reducing reagent. The optimal AuNPs, based on the particle color, stability, and color change suitable for colorimetric detection of cysteine (Cys), are synthesized using 5 mL of 10% apple juice, 1 mL of 10 mM gold precursor solution, and 1 mL of 0.1 M NaOH. Under this set of parameters, the AuNPs are synthesized within 30 min at room temperature. The average size (11.1 +/- 3.2 nm) and zeta potential (-36.5 mV) of the AuNPs synthesized were similar to those of AuNPs prepared via the conventional citrate-reduction method. In the presence of Cys, unlike with any other amino acid, the AuNPs aggregated, possibly due to the gold-sulfur covalent interaction, yielding red-to-purple color change of the sample solution. The red-shift of the localized surface plasmon resonance peak of the AuNPs responsible for the color change was recorded by UV-vis spectrometer. The effect of other potential interferents such as glucose, ascorbic acid, K(+) , Na(+) , Ca(2+) , Zn(2+) , Ag(+) , Ni(2+) , Cu(2+) , Co(2+) , and Hg(2+) were also examined. The results show that AuNPs can be used to selectively detect and measure Cys with a linear dependency in the range of 2 to 100 uM and a limit of detection (signal-to-noise ratio > 3) of 50 nM. The results suggest that the green-synthesized AuNPs are useful for simple, rapid, and sensitive colorimetric detection of Cys, which is an essential amino acid in food and biological systems.

Clinical Laboratory Methods

A chlorinated coumarin-aldehyde was developed as a colorimetric and ratiometric fluorescent probe for distinguishing glutathione (GSH), cysteine (Cys) and homocysteine (Hcy). The GSH-induced substitution-cyclization and Cys/Hcy-induced substitution-rearrangement cascades lead to the corresponding thiol-coumarin-iminium cation and amino-coumarin-aldehyde with distinct photophysical properties. The probe can be used to simultaneously detect GSH and Cys/Hcy by visual determination based on distinct different colors - red and pale-yellow in PBS buffer solution by two reaction sites. From the linear relationship of fluorescence intensity and biothiols concentrations, it was determined that the limits of detection for GSH, Hcy and Cys are 0.08, 0.09 and 0.18 uM, respectively. Furthermore, the probe was successfully used in living cell imaging with low cell toxicity.

A highly sensitive and selective turn on fluorescent probe P-acid-aldehyde (P-CHO) is developed for the determination of cysteine (Cys) and homocysteine (Hcy). The probe is designed and synthesized by incorporating the specific functional group aldehyde group for thiols into a stable ?-conjugated material 4,4'-(2,5-dimethoxy-1,4-phenylene) bis(ethyne-2,1-diyl) dibenzoic acid (P-acid). The probe fluorescence is quenched through donor photoinduced electron transfer (d-PET) between the fluorophore (P-acid) and the recognition group (aldehyde group). In the presence of thiols, Cys and Hcy can selectively react with aldehyde group of the probe because the inhibition of d-PET between fluorophore and recognition group. Therefore, a turn-on fluorescent sensor was established for the fluorescence recovery. Under the optimized conditions, the fluorescence response of probe is directly proportional to the concentration of Cys in the range of 4-95 nM/L, with a detection limit 3.0 nM. In addition, the sensing system exhibits good selectively toward Cys and Hcy in the presence of other amino acids. It has been successfully applied for bioimaging of Cys and Hcy in living cells with low cell toxicity.

Storage Conditions

Stability Shelf Life

In neutral or slightly alkaline aq solns it is oxidized to cystine by air. More stable in acidic solns.